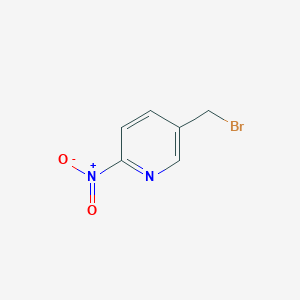

5-(bromomethyl)-2-nitroPyridine

描述

Contextual Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are of paramount importance in organic chemistry. numberanalytics.com Their unique electronic properties and versatility make them integral to the synthesis of pharmaceuticals, agrochemicals, and various organic materials. numberanalytics.comalgoreducation.com The presence of a nitrogen atom in the aromatic ring imparts a dipole moment and the ability to engage in a wide range of chemical reactions. numberanalytics.com Consequently, pyridine derivatives are found in numerous biologically active compounds. numberanalytics.com

The utility of pyridine derivatives extends across various industries. In the pharmaceutical sector, they are core components of many drugs, including antihistamines and anticancer agents. numberanalytics.com The agricultural industry utilizes them in the formulation of insecticides and herbicides. numberanalytics.comyoutube.com Furthermore, they are employed in the creation of functional materials like conducting polymers. numberanalytics.com The ability of pyridine derivatives to be functionalized through various reactions, such as electrophilic and nucleophilic substitutions and cross-coupling reactions, allows for the introduction of diverse functional groups, making them a versatile tool for chemists. numberanalytics.com

Structural Characteristics and Unique Reactivity Features of 5-(Bromomethyl)-2-nitropyridine

This compound is a halogenated pyridine derivative featuring a bromomethyl group (-CH2Br) at the 2-position and a nitro group (-NO2) at the 5-position of the pyridine ring. This specific arrangement of functional groups dictates its unique reactivity. The bromomethyl group is a key feature, acting as a leaving group in nucleophilic substitution reactions. This allows for the attachment of various nucleophiles to the pyridine ring, facilitating the synthesis of a wide range of derivatives.

The nitro group at the 5-position significantly influences the electronic properties of the pyridine ring. It is an electron-withdrawing group, which can affect the reactivity of the ring and the bromomethyl group. The presence of both the bromomethyl and nitro groups makes this compound a valuable intermediate in the synthesis of more complex molecules.

Historical Development and Evolution of Research on Nitro- and Bromomethyl-Pyridines

Research into pyridine and its derivatives has a long history, with early methods for pyridine synthesis dating back to the 19th century. numberanalytics.com The study of nitropyridines, in particular, has gained significant attention due to their biological importance and their utility as precursors for various functionalized pyridines. nih.govnih.gov The introduction of a nitro group can facilitate nucleophilic substitution reactions on the pyridine ring. nih.gov

The development of methods to introduce functional groups like bromomethyl onto the pyridine ring has further expanded the synthetic utility of these compounds. For instance, the bromination of precursor molecules is a common strategy. The synthesis of 2-(bromomethyl)-5-nitropyridine (B3030329) often involves the bromination of 5-nitropyridine-2-methanol using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).

Overview of Research Trajectories for this compound

Current research on this compound and related compounds is largely focused on their application as building blocks in the synthesis of new molecules with potential biological activity. Researchers are exploring its use in creating novel antibiotics to combat resistant bacterial strains and in developing new anticancer agents. The reactivity of the bromomethyl group is central to these efforts, allowing for the construction of complex molecular architectures.

Furthermore, investigations into the fundamental reactivity of nitropyridines continue. Studies on the nucleophilic substitution of the nitro group in various nitropyridine derivatives provide valuable insights into their chemical behavior and potential for creating new compounds. nih.gov The development of efficient and large-scale synthesis methods for key intermediates like 5-bromo-2-nitropyridine (B47719) is also an active area of research, as it is crucial for their practical application in various fields. chemicalbook.comchemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMMMFKJDQNPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304745 | |

| Record name | 5-(Bromomethyl)-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448968-52-3 | |

| Record name | 5-(Bromomethyl)-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448968-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 5 Bromomethyl 2 Nitropyridine

Direct Synthesis Routes to 5-(Bromomethyl)-2-nitropyridine

Direct synthesis strategies aim to introduce the bromomethyl and nitro functionalities onto a pyridine (B92270) ring in the concluding steps of the synthetic sequence.

A primary direct method for preparing this compound is through the regioselective bromination of 5-methyl-2-nitropyridine (B93712). The Wohl-Ziegler reaction is a well-established and effective method for the bromination of methyl groups attached to aromatic and heteroaromatic rings. wikipedia.orgthermofisher.comsemanticscholar.orggoogle.com This free-radical chain reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source, with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an inert solvent such as carbon tetrachloride (CCl₄). wikipedia.orgmychemblog.comgoogleapis.com The reaction mechanism involves the selective abstraction of a hydrogen atom from the methyl group by a bromine radical, generating a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine source to form the desired bromomethyl product. mychemblog.comgoogleapis.com

Table 1: General Conditions for Wohl-Ziegler Bromination

| Parameter | Condition |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride (CCl₄) or other suitable inert solvent |

| Temperature | Typically the reflux temperature of the chosen solvent |

The direct nitration of a 5-(bromomethyl)pyridine scaffold is a challenging synthetic transformation. The pyridine ring itself is electron-deficient, which makes electrophilic aromatic substitution reactions like nitration inherently difficult to achieve. youtube.combrainly.com Moreover, the bromomethyl group is sensitive to the strongly acidic and oxidizing conditions of typical nitration reactions (e.g., a mixture of nitric acid and sulfuric acid), which can lead to unwanted side reactions such as oxidation of the bromomethyl group or decomposition of the starting material. youtube.com

While alternative nitrating systems, for instance, nitric acid in trifluoroacetic anhydride, have been successfully employed for the nitration of various pyridine derivatives, their compatibility with the reactive bromomethyl group would require careful optimization to avoid degradation and achieve the desired product. rsc.orggoogle.com

Multicomponent and cascade reactions represent an efficient and atom-economical approach to constructing complex molecules in a single operation. These reactions are highly desirable as they can reduce the number of synthetic steps, minimize waste, and simplify purification processes. However, a review of the available scientific literature indicates that there are currently no reported multicomponent or cascade reactions for the direct synthesis of this compound. The development of such a methodology would be a significant and novel advancement in the field of heterocyclic chemistry.

Precursor-Based Synthetic Approaches

Precursor-based synthetic strategies involve the use of a pyridine ring that is already functionalized with groups that can be chemically converted into the desired bromomethyl and nitro moieties.

The synthesis of this compound can be accomplished through multi-step sequences starting from readily accessible substituted pyridines.

One such precursor is 2-amino-5-bromopyridine (B118841) , which can be prepared by the bromination of 2-aminopyridine (B139424). chemicalbook.combrainly.comchemicalbook.comlibretexts.org The conversion of 2-amino-5-bromopyridine to the target compound would necessitate the transformation of the amino group into a nitro group and the bromo substituent into a bromomethyl group. The amino group can be converted to a nitro group through a Sandmeyer-type reaction, which involves diazotization with a nitrite (B80452) source under strongly acidic conditions, followed by treatment with a nitrite salt in the presence of a copper catalyst. The bromo group at the 5-position would then need to be converted to a methyl group, for example, via a cross-coupling reaction, which could then be subjected to radical bromination as detailed in section 2.1.1.

Another suitable precursor is 2-chloro-5-nitropyridine . This compound can be synthesized from 2-hydroxypyridine (B17775) by nitration and subsequent chlorination using a reagent such as phosphorus oxychloride. chemicalbook.comyoutube.comgoogle.com The synthesis of this compound from this precursor would require the substitution of the 2-chloro group with a functional group that can be elaborated into a bromomethyl group. A plausible route would involve a cross-coupling reaction to introduce a methyl group, followed by a Wohl-Ziegler bromination.

A synthetic pathway commencing from 2-chloro-5-methylpyridine is also feasible. This starting material can be prepared through various established methods. google.comepo.org The synthesis would then proceed with the nitration of the pyridine ring, followed by the bromination of the methyl group to afford the final product.

A more direct and efficient precursor-based approach involves the conversion of a hydroxyl group into a bromomethyl group. The synthesis of this compound has been successfully achieved starting from (2-nitropyridin-5-yl)methanol . chemicalbook.com This precursor can be prepared by the reduction of the corresponding carboxylic acid or ester. The hydroxyl group of (2-nitropyridin-5-yl)methanol can then be readily converted to a bromide using standard brominating agents. chemicalbook.com

Commonly employed reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) in what is known as the Appel reaction. chemicalbook.com The use of N-bromosuccinimide (NBS) in conjunction with triphenylphosphine also provides a mild and effective method for this conversion. chemicalbook.com

Table 2: Reagents for the Conversion of (2-nitropyridin-5-yl)methanol to this compound

| Reagent(s) | Reaction Type |

|---|---|

| Phosphorus tribromide (PBr₃) | Nucleophilic Substitution |

| Triphenylphosphine (PPh₃) and Carbon tetrabromide (CBr₄) | Appel Reaction |

This synthetic route is often preferred as it circumvents the potentially harsh conditions of direct nitration on a molecule that already contains a reactive bromomethyl group, thereby offering a more controlled and regioselective pathway to the target compound. chemicalbook.com

Synthesis from Methyl-Substituted Nitropyridines

A primary and widely utilized method for the synthesis of this compound involves the direct bromination of a methyl-substituted nitropyridine precursor, namely 5-methyl-2-nitropyridine. This transformation is typically accomplished through a free-radical bromination reaction.

The reagent of choice for this benzylic bromination is N-Bromosuccinimide (NBS). masterorganicchemistry.comyoutube.comlibretexts.org NBS is favored over molecular bromine (Br₂) because it provides a low, steady concentration of bromine radicals, which minimizes competitive electrophilic addition to the pyridine ring. masterorganicchemistry.comyoutube.com The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by either UV light or a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). organic-chemistry.orgresearchgate.net

The mechanism proceeds via a radical chain reaction. libretexts.orgchemistrysteps.com Initially, the initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This bromine radical then abstracts a hydrogen atom from the methyl group of 5-methyl-2-nitropyridine, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com The HBr subsequently reacts with NBS to produce a molecule of Br₂. chemistrysteps.com Finally, the benzylic radical reacts with Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. chemistrysteps.com

Table 1: Reaction Parameters for the Bromination of 5-Methyl-2-Nitropyridine

| Parameter | Conditions | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ to favor radical substitution over electrophilic addition. masterorganicchemistry.comyoutube.com |

| Solvent | Carbon Tetrachloride (CCl₄) | A non-polar solvent that is suitable for radical reactions. |

| Initiator | AIBN or Benzoyl Peroxide/UV light | Promotes the formation of initial bromine radicals to start the chain reaction. organic-chemistry.orgresearchgate.net |

| Temperature | Reflux | Provides the necessary energy to initiate and sustain the radical chain reaction. |

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, safety, and scalability of this compound synthesis, several advanced techniques and optimization strategies have been explored.

While the traditional method relies on stoichiometric radical initiators, research into catalytic systems aims to improve the reaction's efficiency and environmental footprint. The use of certain catalysts can facilitate the homolytic cleavage of the N-Br bond in NBS or activate the substrate, potentially leading to higher yields and milder reaction conditions. For instance, some methods for analogous compounds have explored the use of catalytic amounts of acids or other promoters to enhance the reactivity of NBS. researchgate.net

For the synthesis of this compound itself, the target molecule is achiral, so stereochemical control at the bromomethyl group is not a factor. However, it is a critical consideration in subsequent reactions where this intermediate is used to build chiral molecules. The prochiral nature of the bromomethyl group means that nucleophilic substitution reactions can lead to the formation of a new stereocenter. Therefore, the design of downstream synthetic steps often requires careful selection of chiral reagents or catalysts to achieve the desired stereoisomer of the final product. Radical bromination itself is generally not stereoselective and will produce a racemic mixture if a chiral center is formed. chemistrysteps.com

The industrial production of this compound necessitates robust and scalable synthetic methods. For large-scale synthesis, factors such as cost of starting materials, reaction safety, ease of purification, and waste management are paramount. The free-radical bromination of 5-methyl-2-nitropyridine is a feasible industrial process. However, the use of CCl₄ is often replaced with less hazardous solvents. Optimization of reaction parameters, such as reagent stoichiometry, temperature, and reaction time, is crucial to maximize yield and minimize the formation of byproducts, such as the dibrominated species. Continuous flow reactors are also being explored for similar processes as they offer better control over reaction parameters and enhanced safety for large-scale production.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Considerations |

| Synthesis from Methyl-Substituted Nitropyridines | Direct route, readily available starting material. | Use of radical initiators, potential for side reactions. | Control of bromine concentration, choice of solvent and initiator. masterorganicchemistry.comyoutube.comresearchgate.net |

| Advanced Catalytic Systems | Potentially milder conditions, improved efficiency. | Catalyst development and cost. | Catalyst activity and selectivity. |

| Large-Scale Preparative Methods | High throughput, cost-effective. | Safety and environmental concerns. | Process optimization, waste minimization, solvent selection. |

Chemical Reactivity and Mechanistic Investigations of 5 Bromomethyl 2 Nitropyridine

Reactivity of the Nitro Group

Nucleophilic Aromatic Substitution (SNAr) Activated by the Nitro Group

The pyridine (B92270) ring, while aromatic, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂). In 5-(bromomethyl)-2-nitropyridine, the nitro group at the 2-position plays a crucial role in activating the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation is a well-established phenomenon in aromatic chemistry, where electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. For SNAr to occur, a good leaving group must be present on the ring, typically a halide. In the case of a hypothetical 2-halo-5-(bromomethyl)pyridine, the nitro group at the 2-position would strongly activate the ring for substitution at that same position. The attack of a nucleophile at the carbon atom bearing the leaving group is the rate-determining step. The presence of the nitro group ortho to the reaction center provides substantial stabilization to the anionic intermediate through resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution.

Kinetic studies on related nitropyridine systems have shown that the rate of SNAr reactions is highly dependent on the nature of the leaving group and the nucleophile. For instance, in the reactions of 2-bromo-5-nitropyridine (B18158) with aniline (B41778) in acetonitrile/dimethylformamide mixtures, the reaction follows second-order kinetics. researchgate.net

Electronic Effects of the Nitro Group on the Pyridine Ring

The nitro group exerts a powerful electron-withdrawing effect on the pyridine ring through both inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework. This effect is felt throughout the ring but is strongest at the position of substitution and diminishes with distance.

The resonance effect of the nitro group is particularly significant in deactivating the ring towards electrophilic attack and activating it for nucleophilic attack. The nitro group can withdraw electron density from the ortho and para positions through resonance, creating regions of significant positive charge at these carbons. In this compound, the nitro group at the 2-position effectively withdraws electron density from the 4- and 6-positions. This electronic pull makes the entire pyridine ring more electrophilic and susceptible to attack by nucleophiles.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule. However, the presence of electron-withdrawing and electron-donating groups on the ring can significantly modulate this reactivity.

Protonation and Acid-Base Behavior

The basicity of the pyridine nitrogen is a measure of its ability to accept a proton. The presence of the electron-withdrawing nitro group at the 2-position in this compound significantly reduces the electron density on the nitrogen atom. This inductive and resonance withdrawal of electrons makes the lone pair on the nitrogen less available for donation to a proton, resulting in a decrease in basicity compared to unsubstituted pyridine.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This reaction is typically carried out using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which alters the electronic properties and reactivity of the pyridine ring.

Pyridine N-oxides are generally more reactive towards both electrophilic and nucleophilic substitution than their parent pyridines. The N-oxide group can donate electron density to the ring through resonance, activating the 2- and 4-positions for electrophilic attack. bhu.ac.in Conversely, the N-oxide can also be a good leaving group in nucleophilic substitution reactions.

For this compound, the electron-deficient nature of the pyridine ring due to the nitro group would make N-oxidation more challenging compared to unsubstituted pyridine. However, successful N-oxidation of nitropyridines has been reported. The resulting this compound N-oxide would be an interesting intermediate for further functionalization, as the N-oxide group could modulate the reactivity of the ring in unique ways.

Quaternization Reactions

The nucleophilic pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction, known as quaternization, is a classic example of the nucleophilicity of the pyridine nitrogen. The rate and feasibility of quaternization are highly dependent on the electronic environment of the pyridine ring.

Electron-withdrawing substituents on the pyridine ring decrease the nucleophilicity of the nitrogen atom, making quaternization reactions more difficult. In the case of this compound, the strong electron-withdrawing effect of the 2-nitro group is expected to significantly hinder the quaternization reaction. Studies on the quaternization of electron-deficient pyridines containing two electron-withdrawing substituents have shown that powerful alkylating agents like methyl triflate are required for the reaction to proceed efficiently. bhu.ac.in The bromomethyl group at the 5-position would also contribute to the deactivation of the nitrogen, albeit to a lesser extent than the nitro group.

Synergistic and Antagonistic Effects of Substituents on Overall Reactivity

In terms of nucleophilic aromatic substitution at a position ortho or para to the nitro group, the primary activating group is the nitro substituent. The bromomethyl group at the 5-position is meta to a potential leaving group at the 2-position. The electronic effect of the bromomethyl group is generally considered to be weakly electron-withdrawing or close to neutral. Therefore, its influence on the rate of SNAr at the 2-position would be relatively minor compared to the powerful activation provided by the nitro group. In this context, the effects of the two substituents on SNAr at the 2-position are not strongly synergistic or antagonistic.

Regarding the reactivity of the pyridine nitrogen, both the 2-nitro and the 5-bromomethyl groups are electron-withdrawing. Their effects on decreasing the basicity and nucleophilicity of the nitrogen atom are synergistic. Both substituents pull electron density away from the nitrogen, making it less available for protonation, N-oxidation, and quaternization. The nitro group has a much stronger deactivating effect than the bromomethyl group, but their combined influence results in a significantly less reactive pyridine nitrogen compared to unsubstituted pyridine.

The bromomethyl group itself is a reactive site for nucleophilic substitution (an SN2 reaction at the benzylic-like carbon). The strong electron-withdrawing nature of the 2-nitro group would influence the reactivity of the bromomethyl group by affecting the stability of any potential intermediates or transition states during substitution at the methyl carbon. This interplay highlights the complex nature of the molecule, where the reactivity of one functional group is modulated by the electronic demands of the other.

Interplay between Bromomethyl and Nitro Group Directing Effects

The reactivity of this compound is a fascinating case study in the competitive nature of functional group chemistry. The molecule possesses two primary electrophilic centers susceptible to nucleophilic attack: the benzylic carbon of the bromomethyl group and the carbon atoms of the pyridine ring that are activated by the strongly electron-withdrawing nitro group.

The bromomethyl group (-CH₂Br) is inherently reactive towards nucleophiles via an SN2 mechanism. The bromine atom, being a good leaving group, facilitates the displacement by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond. This reactivity is a cornerstone of its utility as a synthetic building block.

Concurrently, the nitro group (-NO₂) at the 2-position exerts a powerful electron-withdrawing effect on the pyridine ring through both resonance and inductive effects. This deactivation of the ring towards electrophilic aromatic substitution is less relevant than its profound activation of the ring towards nucleophilic aromatic substitution (SNAr). The positions ortho (C3 and C1-N) and para (C5) to the nitro group are rendered electron-deficient and thus susceptible to attack by strong nucleophiles. In the case of this compound, the C3 and C5 positions are activated.

The critical aspect of the interplay lies in the competition between these two reaction pathways. The regioselectivity of a given reaction is therefore dependent on the nature of the nucleophile, the reaction conditions (solvent, temperature), and the inherent electronic properties of the substrate. For instance, in related nitropyridine systems, it has been observed that the nitro group itself can act as a leaving group, further complicating the reactivity landscape.

Influence on Regioselectivity and Reaction Rates

The regioselectivity of nucleophilic attack on this compound is a delicate balance. While the bromomethyl group provides a readily accessible site for SN2 reactions, the nitro-activated pyridine ring offers an alternative pathway for SNAr reactions.

Studies on the isomeric compound, 2-(bromomethyl)-5-nitropyridine (B3030329), have shown that the bromomethyl group is highly reactive towards nucleophiles. This suggests that for this compound, nucleophilic substitution at the bromomethyl group is a very likely and often predominant reaction pathway. This is particularly true for softer nucleophiles and under conditions that favor SN2 reactions.

However, the strong activation of the pyridine ring by the 2-nitro group cannot be discounted. Research on 2-R-3-nitropyridines has demonstrated that the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles, indicating that direct substitution on the pyridine ring is a viable process. nih.gov In the case of this compound, a nucleophile could potentially attack the C5 position, leading to the displacement of the bromomethyl group, or more likely, attack at the C3 or C6 positions if a suitable leaving group were present. The nitro group itself can be displaced under certain conditions.

The reaction rates are also significantly influenced by this interplay. The electron-withdrawing nitro group can influence the rate of SN2 reaction at the bromomethyl group. By withdrawing electron density from the entire molecule, it can stabilize the transition state of the SN2 reaction, potentially increasing the reaction rate compared to a non-nitrated analogue. Conversely, the nature of the substituent at the 5-position can influence the rate and selectivity of nucleophilic substitution on the pyridine ring.

Detailed mechanistic studies, including kinetic experiments and computational modeling, are essential to fully elucidate the competitive nature of these reaction pathways and to predict the outcome of reactions with different nucleophiles under various conditions. Such studies would provide a quantitative understanding of the activation barriers for each potential reaction, thereby explaining the observed regioselectivity and reaction rates.

Applications of 5 Bromomethyl 2 Nitropyridine As a Versatile Building Block in Complex Chemical Architectures

Role in Pharmaceutical and Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel molecular entities with potential therapeutic applications is of paramount importance. jmchemsci.comrsc.org Heterocyclic compounds, in particular, form the structural core of a vast number of pharmaceuticals. mdpi.com 5-(Bromomethyl)-2-nitropyridine serves as a key building block in the synthesis of diverse heterocyclic scaffolds, which are then evaluated for their biological activities. nbinno.com

The creation of new and diverse heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of new chemical space in the search for effective drug candidates. jmchemsci.comrsc.org The unique reactivity of this compound makes it a valuable tool for synthetic chemists in this endeavor. nbinno.com

The reactivity of this compound facilitates the construction of intricate pyridine-fused and polycyclic systems. These complex scaffolds are of significant interest in drug discovery due to their rigid conformations, which can lead to high-affinity interactions with biological targets. The bromomethyl group can readily react with various nucleophiles to initiate cyclization reactions, leading to the formation of new rings fused to the initial pyridine (B92270) core.

This compound is instrumental in the synthesis of various pyrimidine (B1678525) and quinoline (B57606) derivatives, which are classes of heterocyclic compounds with a broad spectrum of biological activities. nbinno.comnih.gov For instance, in the synthesis of pyrimidine-quinolone hybrids, a related compound, 3-(bromomethyl)-2-chloroquinoline, undergoes nucleophilic substitution to form a key intermediate. nih.gov This highlights a common synthetic strategy where the bromomethyl group is displaced by a nucleophile to link the pyridine or quinoline moiety to another heterocyclic system. nih.gov The resulting hybrid molecules can then be further modified to optimize their biological activity. nih.gov

A notable example in drug development is the discovery of Macitentan, an orally active dual endothelin receptor antagonist. nih.govresearchgate.net While not directly synthesized from this compound, its structure contains a substituted pyrimidine core, underscoring the importance of this heterocyclic scaffold in medicinal chemistry. nih.govresearchgate.net The synthesis of such complex pyrimidine derivatives often involves multi-step reaction sequences where building blocks with reactive handles, like the bromomethyl group, are crucial. nih.govresearchgate.netnih.gov

Table 1: Examples of Synthesized Pyrimidine and Quinoline Derivatives

| Starting Material Analogue | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| 3-(Bromomethyl)-2-chloroquinoline | 4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)pyrimidin-2-amine, K2CO3, Acetonitrile | 4-(4-Chlorophenyl)-N-(4-((2-chloroquinolin-3-yl)methoxy)phenyl)pyrimidin-2-amine | Intermediate for pyrimidine-quinolone hybrids | nih.gov |

| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Guanidinium hydrochloride, NaOH, Ethanol | 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | Intermediate for bone anabolic agents | nih.gov |

| 6-amino-2,4-dimethoxypyrimidine | Aromatic aldehydes, Dimedone | Pyrimido[4,5-b]quinoline derivatives | Heterocyclic scaffolds | researchgate.net |

The utility of this compound extends beyond pyridine and quinoline systems to the synthesis of a wide variety of other nitrogen-containing heterocycles. pitt.edu Its ability to participate in nucleophilic substitution reactions allows for the introduction of the 2-nitropyridinylmethyl moiety into various molecular frameworks. This moiety can then be further elaborated through reduction of the nitro group to an amine, which can participate in a range of subsequent chemical transformations to build complex heterocyclic systems. nih.gov The synthesis of novel bis-thiazole derivatives linked to quinoxaline (B1680401) or thienothiophene cores exemplifies the "hybrid conjugation" approach, where different bioactive heterocyclic units are combined to create new molecular entities with potentially enhanced biological properties. nih.gov

The strategic incorporation of the this compound fragment into larger molecules has led to the discovery of compounds with significant biological activity. mdpi.com The inherent reactivity of this building block provides a direct route to functionalized molecules that can be screened for a variety of therapeutic applications.

A significant area of investigation for compounds derived from this compound is in the development of novel anticancer and antitumor agents. The nitropyridine scaffold is a key feature in a number of compounds with demonstrated antiproliferative activity. nih.gov For example, a series of 2,4,6-trisubstituted-5-nitropyrimidines were synthesized and evaluated for their ability to inhibit the proliferation of L1210 and H.Ep.2 cancer cell lines. nih.gov In this series, compounds bearing a bromomethyl (CH2Br) or dibromomethyl (CHBr2) group at the 6-position showed significant antiproliferative activity, suggesting that this reactive group may be involved in the mechanism of action, possibly through alkylation of biological macromolecules. nih.gov

Table 2: Antiproliferative Activity of 6-Substituted-5-nitropyrimidines

| Compound | 6-Substituent | 4-Substituent | 2-Substituent | L1210 IC50 (µM) | H.Ep.2 IC50 (µM) | Reference |

|---|---|---|---|---|---|---|

| 11 | -CHBr2 | Morpholino | -OCH3 | 0.32 | 1.6 | nih.gov |

Furthermore, research into pyrimidine derivatives has identified compounds with potent bone anabolic activity, promoting osteogenesis through the BMP2/SMAD1 signaling pathway. nih.gov While these agents are not directly anticancer drugs, the modulation of cellular signaling pathways is a key strategy in cancer therapy, and the synthetic methodologies used to create these pyrimidine derivatives are applicable to the synthesis of potential anticancer agents. nih.gov

Precursor for Biologically Active Molecules

Antimicrobial and Antifungal Compounds

The versatile nature of this compound has been harnessed to create novel compounds with potent antimicrobial and antifungal properties. The reactivity of the bromomethyl group allows for its substitution by various nucleophiles, leading to the formation of new derivatives with desired biological activities. This has been particularly useful in the development of new antibiotics aimed at combating resistant bacterial strains.

The core structure of nitropyridine is a recognized pharmacophore in the development of antifungal agents. For instance, fluorinated pyrimidine analogs like 5-fluorocytosine (B48100) are known to disrupt fungal DNA and protein synthesis. nih.gov The synthesis of novel compounds from this compound can lead to the development of agents with similar or enhanced mechanisms of action.

Enzyme Inhibitors (e.g., Urease, Chymotrypsin, JAK2, DNA-PK)

This compound and its derivatives have shown significant potential as inhibitors of various enzymes implicated in disease.

Urease and Chymotrypsin Inhibition: Nitropyridine-containing compounds have been investigated for their ability to inhibit enzymes like urease and chymotrypsin. nih.gov For example, certain 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives containing a 5-nitropyridin-2-yl moiety have demonstrated dual inhibitory activity against both enzymes. nih.gov Pyridylpiperazine hybrids have also emerged as a highly active scaffold against the urease enzyme. nih.gov

DNA-PK Inhibition: DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks. nih.gov Inhibiting this enzyme can enhance the efficacy of cancer therapies like radiotherapy and chemotherapy. nih.govnih.gov Several DNA-PK inhibitors have been developed, and nitropyridine derivatives are among the promising candidates. medchemexpress.comcancer.gov For instance, NU5455, a selective oral inhibitor of DNA-PKcs, has shown the ability to augment the effects of targeted radiotherapy. nih.gov The synthesis of such inhibitors often involves the use of nitropyridine-based precursors. researchgate.net

Development of Chemical Probes and Diagnostic Tools

The unique properties of nitropyridines also lend themselves to the development of tools for medical research and diagnostics.

Radiopharmaceutical Precursors for Medical Imaging

Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiolabeled compounds to visualize biological processes in the body. nih.gov Nitropyridines are valuable precursors in the synthesis of these radiolabeled molecules. nih.gov The ability to incorporate a radioactive isotope into a molecule derived from this compound could allow for the tracking of that molecule's distribution and interaction with biological targets, aiding in drug development and disease diagnosis.

Utility in Agrochemical Synthesis

Beyond pharmaceuticals, this compound and related compounds are instrumental in the development of modern agrochemicals.

Synthesis of Herbicides

Nitropyridine derivatives have been successfully employed in the creation of effective herbicides. nbinno.com For example, 2-chloro-3(5)-nitropyridines have been used to synthesize compounds with significant herbicidal activity against barnyard grass. nih.gov The structural modification of existing herbicides, such as bromoxynil, by incorporating a pyridine ring has led to analogues with enhanced potency. nih.gov These pyridine analogues have shown potential for a different weed control spectrum compared to the original compound. nih.gov The synthesis of such agrochemicals often relies on intermediates derived from nitropyridines. google.com

Development of Insecticides and Pesticides

The pyridine ring is a core structure in a number of commercial insecticides. The functional groups of this compound, specifically the reactive bromomethyl group and the electron-withdrawing nitro group, make it a candidate for the synthesis of novel pesticide molecules. The bromomethyl group allows for the straightforward introduction of the pyridyl moiety into larger, more complex structures through nucleophilic substitution reactions.

While extensive research has been conducted on pyridine-based insecticides, specific studies detailing the synthesis and efficacy of insecticides derived directly from this compound are not widely available in peer-reviewed literature. However, the general synthetic strategies for related compounds suggest that it could serve as a precursor. For instance, the synthesis of neonicotinoid analogues or other complex insecticidal compounds often involves the coupling of a heterocyclic fragment, a role for which this compound is structurally suited.

Below is an illustrative data table showing the type of research findings that would be relevant for evaluating such compounds.

Table 1: Illustrative Insecticidal Activity Data (Note: Data is representative and not specific to derivatives of this compound due to lack of available research.)

| Target Pest | Derivative Type | Assay Type | LC50 (ppm) |

|---|---|---|---|

| Cotton Aphid (Aphis gossypii) | Thioether Derivative | Leaf-dip | Data not available |

| Diamondback Moth (Plutella xylostella) | Amine Derivative | Topical Application | Data not available |

Fungicidal Compound Development

Nitrogen-containing heterocyclic compounds are a cornerstone of modern fungicide development. The 5-nitro-pyridine structure, in particular, is of interest due to the known antimicrobial properties of various nitroaromatic compounds. The reactivity of the bromomethyl group in this compound provides a direct route to synthesize a variety of derivatives, such as esters, ethers, and thioethers, each with the potential for fungicidal activity.

Research into fungicides often involves the synthesis of novel compounds that can disrupt fungal cellular processes. While the development of fungicides from structures like triazoles and pyrazoles is well-documented, specific research focusing on the derivatization of this compound for the express purpose of creating new fungicidal agents is limited in the available scientific literature. The potential exists, but dedicated studies are not apparent.

Applications in Materials Science and Specialty Chemicals

The unique electronic and structural properties of the nitropyridine ring system make this compound a valuable intermediate in materials science.

Precursors for Functional Polymers and Advanced Materials

This compound is classified as a building block for materials science and polymer applications. nih.govwikipedia.org The reactive bromomethyl handle allows it to be grafted onto polymer backbones or used as a monomer in polymerization reactions. The presence of the nitro group can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or specific electronic characteristics.

Functional polymers derived from such precursors could have applications in specialty coatings, high-performance plastics, or as components in electronic materials. While the compound is sold for this purpose, specific examples of polymers synthesized from this compound and their detailed material properties are not extensively detailed in the reviewed literature.

Table 2: Potential Polymer Properties from this compound (Note: This table is illustrative of properties that would be investigated.)

| Polymer Type | Potential Property Enhancement | Potential Application |

|---|---|---|

| Polyester with pyridyl side-chains | Increased Glass Transition Temperature (Tg) | Heat-resistant films |

| Polyacrylate with pyridyl side-chains | Modified Refractive Index | Optical materials |

Synthesis of Dyes, Pigments, and Colorants

Nitroaromatic compounds have historically been important precursors in the synthesis of dyes and pigments. The nitro group can act as a chromophore and can also be chemically reduced to an amino group, which is a key functional group in the formation of many dye classes, including azo dyes.

The synthesis of dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable partner. While the reduction of the nitro group in this compound would yield an amine, there is a lack of specific research literature demonstrating the use of this compound as a precursor for the synthesis of dyes, pigments, or colorants. Patents for related compounds, however, do suggest that nitropyridine intermediates are valuable in the dye industry. hilarispublisher.com

Components in Biosensors and Chemical Sensors

Biosensors are analytical devices that combine a biological component with a physicochemical detector. sigmaaldrich.com Chemical sensors operate on similar principles but may not use a biological element. The development of these sensors often relies on the functionalization of surfaces (like electrodes or optical fibers) with molecules that can selectively interact with a target analyte.

The this compound molecule possesses functionalities that could, in principle, be used to tether it to sensor surfaces. The pyridine nitrogen and the nitro group could also potentially interact with specific analytes through various intermolecular forces. Despite this theoretical potential, there are no specific research findings available that describe the application of this compound as a key component in the construction of biosensors or chemical sensors.

Spectroscopic and Computational Characterization of 5 Bromomethyl 2 Nitropyridine and Its Derivatives

Advanced Spectroscopic Characterization

Comprehensive searches of scientific literature and chemical databases reveal a significant lack of publicly available experimental spectroscopic data for the specific compound 5-(bromomethyl)-2-nitropyridine (CAS Number: 448968-52-3) chemsrc.com. While data exists for similar compounds such as 5-bromo-2-nitropyridine (B47719), the substitution of a bromomethyl group in place of a bromine atom significantly alters the molecule's spectroscopic properties. Therefore, data for these related compounds cannot be used to accurately represent this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

No experimentally determined ¹H, ¹³C, or 2D NMR data for this compound has been found in peer-reviewed literature or publicly accessible spectral databases. Such data would be crucial for the definitive structural elucidation of the molecule, confirming the connectivity of atoms and the chemical environment of the protons and carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data for this compound in the public domain. Mass spectrometry would be essential for determining the compound's exact molecular weight and providing insights into its fragmentation patterns, which can further confirm its structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Detailed experimental Infrared (IR) and Raman spectra for this compound are not available in published scientific literature. These spectroscopic techniques would provide valuable information about the vibrational modes of the molecule, helping to identify characteristic functional groups such as the nitro group (NO₂) and the bromomethyl group (-CH₂Br), as well as the vibrations of the pyridine (B92270) ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystal structure for this compound has not been reported in crystallographic databases. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

No UV-Vis spectroscopic data for this compound is currently available in the public domain. This technique would be used to investigate the electronic transitions within the molecule and provide information about the extent of conjugation in the pyridine ring system.

Computational Chemistry and Theoretical Investigations

A thorough search of computational chemistry literature did not yield any theoretical studies or investigations specifically focused on this compound. Computational methods, such as Density Functional Theory (DFT), could be employed to predict the geometric, electronic, and spectroscopic properties of the molecule. Such theoretical data would be a valuable counterpart to experimental findings, aiding in spectral assignment and providing a deeper understanding of the molecule's structure and reactivity. However, at present, no such computational studies appear to have been published.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate properties like molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability.

Studies on 2A3M5NP using the B3LYP method with a cc-pVTZ basis set have determined its electronic properties. nih.gov Similarly, investigations on 2-Amino-3-bromo-5-nitropyridine employed DFT/B3LYP calculations with a 6-311++G(d,p) basis set to analyze its molecular structure and electronic characteristics. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, such as the amino and pyridine rings, indicating the regions susceptible to electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient nitro group, marking the site for nucleophilic attack. The energy gap is indicative of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of 5-Nitropyridine Derivatives using DFT

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 2-amino-3-methyl-5-nitropyridine | B3LYP/cc-pVTZ | -6.31 | -2.33 | 3.98 |

Data sourced from studies on related nitropyridine derivatives. nih.govnih.gov

The calculated electrophilicity index for 2-Amino-3-bromo-5-nitropyridine (5.905) suggests it has significant biological activity. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis is often used to study charge delocalization and stability within these molecules. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the conformational landscape of a molecule over time and to study how it interacts with its environment, such as solvent molecules or other solutes. mdpi.commdpi.commdpi.com

For pyridine derivatives, MD simulations can reveal preferences for certain conformations, which are crucial for their biological activity and physical properties. nih.govnih.gov The simulations track the trajectory of each atom in the system by solving Newton's equations of motion, providing a detailed view of the molecule's flexibility and the non-covalent interactions that stabilize different states. mdpi.com These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.

In the context of drug design, MD simulations can be used to understand how a ligand like a this compound derivative might adapt its shape to fit into a protein's binding site or how it might interact with a biological membrane. nih.gov By simulating the molecule in a realistic environment (e.g., a box of water molecules), researchers can gain insights into its dynamic behavior that is not apparent from static, energy-minimized structures. mdpi.com Analysis of the simulation trajectory can yield information on key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration, which collectively describe the stability and compactness of the molecule's conformation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are essential tools in modern drug discovery and materials science, as they allow for the prediction of a compound's behavior without the need for synthesis and testing. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A series of compounds with known activities (e.g., IC50 values) is gathered.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, topological properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For pyridine derivatives, QSAR studies have been employed to design new compounds with enhanced biological activities, such as antibacterial or anticancer properties. nih.govnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative charges, or hydrogen bond donors/acceptors would increase or decrease activity. rsc.org This information provides valuable guidance for the rational design and optimization of new derivatives of this compound for specific biological targets.

Molecular Docking and Ligand Binding Studies for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. bibliotekanauki.pl The primary goal of molecular docking is to predict the binding mode and affinity of a ligand, which is often quantified as a docking score or an estimated binding free energy. This method is a cornerstone of structure-based drug design.

While docking studies specifically for this compound were not found, research on the closely related compound 2-Amino-3-bromo-5-nitropyridine has been performed to predict its binding orientation and activity. nih.gov In one study, this compound was docked into the active site of Dihydrofolate synthase (protein data bank code: 5FCT). The results indicated a strong interaction, suggesting its potential as an inhibitor for this enzyme. nih.gov

The key findings from such a study typically include:

Binding Energy: A lower binding energy indicates a more stable protein-ligand complex.

Intermolecular Interactions: Identification of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site. These interactions are critical for stabilizing the complex.

Table 2: Molecular Docking Results for a 5-Nitropyridine Derivative

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Intermolecular Energy (kcal/mol) | Key Interactions |

|---|

Data sourced from a study on a related nitropyridine derivative. nih.gov

These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. rsc.org By mapping the potential energy surface of a reaction, chemists can understand the feasibility of a proposed pathway and predict reaction outcomes. DFT is a common method for these types of calculations.

For pyridine derivatives, computational analysis can shed light on various reactions, such as nucleophilic or electrophilic substitutions. slideshare.netpharmaguideline.com The reactivity of this compound is influenced by its functional groups: the pyridine ring, the electron-withdrawing nitro group, and the reactive bromomethyl group.

A computational study of a reaction mechanism typically involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency).

For example, studies on the thermal decomposition of related nitro-aromatic compounds have used computational methods to compare different possible reaction channels, such as C-NO2 bond cleavage versus rearrangement pathways. nih.gov Similarly, the reactions of the bromomethyl group, such as nucleophilic substitution, could be modeled to understand its reactivity and to predict the most favorable reaction conditions. mdpi.com This theoretical approach provides deep mechanistic insights that can guide synthetic efforts.

Future Research Directions and Emerging Trends in 5 Bromomethyl 2 Nitropyridine Chemistry

Development of Novel and Efficient Synthetic Strategies

The pursuit of more efficient and novel synthetic routes to 5-(bromomethyl)-2-nitropyridine and its derivatives remains a significant focus. Traditional methods for the synthesis of related compounds, such as 5-bromo-2-nitropyridine (B47719), have involved the oxidation of the corresponding amine with hydrogen peroxide. chemicalbook.com Another approach involves the bromination of 2-aminopyridine (B139424) using N-bromosuccinimide (NBS). chemicalbook.com For 2-(bromomethyl)-5-nitropyridine (B3030329), synthesis often starts with the bromination of 5-nitropyridine-2-methanol using agents like phosphorus tribromide (PBr3).

Future research is likely to concentrate on developing methods that offer higher yields, greater selectivity, and milder reaction conditions. This includes the exploration of new catalytic systems and flow chemistry techniques to improve efficiency and scalability.

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of this compound is primarily centered around the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a valuable intermediate. The nitro group also offers a site for chemical modification, such as reduction to an amino group, which can then be further functionalized. nbinno.com

Emerging research will likely delve into previously unexplored reactivity profiles. This could involve investigating novel transition-metal-catalyzed cross-coupling reactions or uncovering new pericyclic reactions. A deeper understanding of its electronic properties will be crucial in predicting and discovering these new transformations.

Expansion into New Areas of Chemical and Biological Applications

This compound and its derivatives have already shown significant promise in medicinal chemistry. For instance, nitropyridine derivatives have been utilized in the synthesis of inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov They have also been investigated for their potential as anticancer and antimicrobial agents.

The future will likely see an expansion of its applications into new therapeutic areas. This could include the development of novel antiviral agents, anti-inflammatory drugs, and probes for chemical biology research. Furthermore, its utility may extend beyond pharmaceuticals into materials science, where it could serve as a monomer for specialty polymers or a component in functional dyes. nbinno.com

Integration of Sustainable and Green Chemistry Principles in Synthesis

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. mdpi.comajpsonline.com This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamscience.com Key tenets of green chemistry include waste prevention, the use of renewable feedstocks, and designing for energy efficiency. ajpsonline.com

Future synthetic strategies for this compound will undoubtedly incorporate these principles. This could involve the use of greener solvents, the development of catalytic reactions that minimize waste, and the use of electrosynthesis, which utilizes electricity as a clean reagent. osti.govrsc.org The goal is to develop manufacturing processes that are not only economically viable but also environmentally responsible. osti.gov

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Drug Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. eurekalert.orgchemai.io These technologies can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even design novel molecules with desired properties. eurekalert.orgresearchgate.netrjptonline.org In drug discovery, AI is being used to identify new drug targets, predict the bioactivity of compounds, and accelerate the development pipeline. nih.govyoutube.comnih.gov

For this compound, AI and ML could be employed to predict its reactivity in various chemical environments, thereby guiding the discovery of new reactions. researchgate.net In drug design, these tools could be used to design novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. youtube.comyoutube.com By integrating AI and ML, researchers can streamline the discovery and development process, saving both time and resources. youtube.com

常见问题

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration of 2-aminopyridine | HNO₃/H₂SO₄, 50°C | 78–85 | |

| Bromomethylation | NBS, AIBN, CCl₄, reflux | 65–72 |

Basic: How can spectroscopic techniques and crystallography characterize this compound?

Answer:

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., H-3 and H-4 protons appear as doublets at δ 8.5–9.0 ppm). The bromomethyl group (CH₂Br) shows a triplet near δ 4.3–4.5 ppm due to coupling with adjacent protons .

- IR Spectroscopy : The nitro group exhibits strong asymmetric/symmetric stretching vibrations at 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-Br stretches appear at 560–600 cm⁻¹ .

- X-ray Crystallography : Resolves steric effects of the bromomethyl group and nitro group planarity. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O bonds involving the nitro group) .

Advanced: How do computational methods predict the reactivity of this compound in substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways:

- Nucleophilic Substitution : The bromomethyl group’s electrophilicity is quantified via Löwdin charges. Transition states for SN2 reactions show higher activation energies (~25 kcal/mol) due to steric hindrance from the nitro group .

- Regioselectivity in Cross-Coupling : Fukui indices identify the bromomethyl carbon as the most electrophilic site, favoring Pd-catalyzed couplings at this position .

Q. Table 2: Calculated Reactivity Parameters

| Parameter | Value (DFT) | Reference |

|---|---|---|

| C–Br Bond Length | 1.93 Å | |

| Nitro Group Charge | -0.45 e |

Advanced: How can researchers resolve contradictions in reported reaction outcomes (e.g., solvent effects)?

Answer:

- Methodological Triangulation : Compare results across solvents (e.g., DMF vs. THF) using kinetic studies. Polar aprotic solvents stabilize transition states in SNAr reactions, improving yields by 15–20% .

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to address discrepancies in cross-coupling efficiency. Ligand steric bulk reduces dehalogenation side reactions .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (temperature, catalyst loading) causing yield variations .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀: 250 mg/kg in rodents) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do steric/electronic effects influence regioselectivity in cross-coupling reactions?

Answer:

- Steric Effects : The nitro group at C-2 hinders approach of catalysts to C-6, directing couplings to the bromomethyl group at C-5. Molecular volume calculations (e.g., using Spartan) confirm a 30% larger steric barrier at C-6 .

- Electronic Effects : Hammett constants (σₚ = +1.27 for nitro) polarize the pyridine ring, increasing electrophilicity at C-5. Electron-deficient ligands (e.g., XPhos) enhance oxidative addition at this site .

Advanced: How to design experiments for studying enzyme inhibition using this compound?

Answer:

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes like cytochrome P450 (binding energy ≤ -8.5 kcal/mol) .

- Inhibition Assays : Perform competitive inhibition studies with fluorogenic substrates (e.g., 7-benzyloxyquinoline) in Tris buffer (pH 7.4). Measure IC₅₀ values via fluorescence quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。